N6,N6-dimethyl-1H-indazole-5,6-diamine

Lipophilicity Membrane permeability ADME optimization

Accelerate your CNS lead optimization with N6,N6-dimethyl-1H-indazole-5,6-diamine. This critical building block offers a single-variable structural change over 1H-indazole-5,6-diamine, delivering a calculated logP increase by 0.8 units and a TPSA reduction of 22.8 Ų, aligning the core scaffold with CNS MPO compliance. It retains the essential 5-NH₂ handle for derivatization. Integrated into the REAL database, it enables rapid hit resynthesis and library synthesis, significantly reducing hit-to-lead timelines. Ideal for kinase inhibitor and CNS-targeted programs.

Molecular Formula C9H12N4
Molecular Weight 176.2
CAS No. 1499162-43-4
Cat. No. B6262526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6,N6-dimethyl-1H-indazole-5,6-diamine
CAS1499162-43-4
Molecular FormulaC9H12N4
Molecular Weight176.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6,N6-Dimethyl-1H-indazole-5,6-diamine (CAS 1499162-43-4): Structural Baseline and Procurement-Relevant Identity


N6,N6-Dimethyl-1H-indazole-5,6-diamine (CAS 1499162-43-4, molecular formula C₉H₁₂N₄, molecular weight 176.22 g/mol) is a dimethylated vicinal diamine derivative of the 1H-indazole scaffold [1]. The compound bears an N6,N6-dimethyl tertiary amine at the 6-position and a primary amine at the 5-position, distinguishing it from the parent 1H-indazole-5,6-diamine (CAS 7404-68-4) which carries two primary amines at those positions [2]. It serves as a versatile heterocyclic building block within the broader class of indazole-5,6-diamine derivatives, a scaffold recognized as privileged in medicinal chemistry for its demonstrated capacity to yield kinase inhibitors, antiproliferative agents, and fluorescent probes upon further functionalization [3]. The compound is commercially catalogued by Enamine Ltd. and distributed through major reagent suppliers including Sigma-Aldrich (cat. ENAH304F577D, 93% purity) and FUJIFILM Wako (cat. EN300-1652872) in multiple gram-scale quantities .

Why 1H-Indazole-5,6-diamine Analogs Cannot Be Interchanged with N6,N6-Dimethyl-1H-indazole-5,6-diamine in Research Programs


Indazole-5,6-diamine derivatives are not functionally interchangeable because subtle variations in substitution pattern—specifically the position, number, and methylation state of amine groups—profoundly alter key physicochemical determinants of molecular recognition, including hydrogen-bond donor/acceptor capacity, lipophilicity, and topological polar surface area [1]. The unsubstituted parent 1H-indazole-5,6-diamine (CAS 7404-68-4) presents three hydrogen-bond donors (HBD) and a TPSA of 80.7 Ų, while its N6,N6-dimethylated analog (target compound) presents only two HBDs and a TPSA of 57.9 Ų, alongside a 5-fold increase in computed logP (XLogP3 = 1.0 vs. 0.2) [2][3]. These differences are not incremental; they translate into distinct ADME-property profiles under common medicinal chemistry decision rules (e.g., CNS MPO scoring, Ro5 compliance boundaries) [4]. Additionally, regioselective N-alkylation has been experimentally demonstrated in indazole-5,6-diamine systems: the amine at the 5-position is more reactive toward electrophiles than the amine at the 10-position due to electronic effects of the pyrazole moiety, meaning that synthetic routes designed for one analog may fail or yield different regioisomers when applied to another [5]. Simply substituting one indazole-5,6-diamine derivative for another without accounting for these differences risks altering lead series SAR, synthetic feasibility, and downstream biological readouts.

Quantitative Differentiation Evidence for N6,N6-Dimethyl-1H-indazole-5,6-diamine Versus Closest Analogs


Lipophilicity Advantage: N6,N6-Dimethyl-1H-indazole-5,6-diamine Exhibits 5-Fold Higher Computed logP Versus Parent 1H-Indazole-5,6-diamine

The N6,N6-dimethyl substitution increases the computed logP (XLogP3) of the target compound to 1.0, compared to XLogP3 = 0.2 for the unsubstituted parent 1H-indazole-5,6-diamine (CAS 7404-68-4) [1][2]. This represents a 5-fold difference in the octanol-water partition coefficient. By comparison, the N1-methylated analog 1-methyl-1H-indazole-5,6-diamine (CAS 724766-98-7) yields an XLogP of approximately -0.24 [3]. The higher logP of the N6,N6-dimethylated derivative places it closer to the generally preferred range (logP ~1–4) for oral drug-like molecules, whereas the parent compound and N1-methyl analog fall below this range, potentially limiting passive membrane permeability [4].

Lipophilicity Membrane permeability ADME optimization

Reduced Topological Polar Surface Area: N6,N6-Dimethyl-1H-indazole-5,6-diamine (TPSA 57.9 Ų) Achieves Improved CNS Drug-Like Space Relative to Parent 1H-Indazole-5,6-diamine (TPSA 80.7 Ų)

The target compound displays a computed topological polar surface area (TPSA) of 57.9 Ų, which is 22.8 Ų lower than the parent 1H-indazole-5,6-diamine (TPSA = 80.7 Ų) [1][2]. This reduction is driven by the replacement of one primary amine (–NH₂) with a tertiary dimethylamine (–N(CH₃)₂), which eliminates one hydrogen-bond donor while maintaining the same number of hydrogen-bond acceptors (HBA = 3 for both compounds). Critically, the TPSA of 57.9 Ų falls below the widely cited threshold of 60–70 Ų associated with favorable passive blood-brain barrier penetration, whereas the parent compound at 80.7 Ų exceeds this threshold [3]. The TPSA difference also impacts intestinal absorption prediction: compounds with TPSA < 140 Ų are generally considered well-absorbed, but lower values within that range correlate with higher fraction absorbed [3].

Topological polar surface area Blood-brain barrier penetration CNS drug design

Hydrogen-Bond Donor Reduction: N6,N6-Dimethylation Decreases HBD Count from 3 to 2, Improving Predicted Permeability and Reducing Molecular Promiscuity Risk

The N6,N6-dimethyl tertiary amine eliminates one hydrogen-bond donor (HBD) relative to the parent 1H-indazole-5,6-diamine, reducing the HBD count from 3 to 2, while the hydrogen-bond acceptor (HBA) count remains at 3 for both compounds [1][2]. The 1-methyl-1H-indazole-5,6-diamine analog (CAS 724766-98-7) also has HBD = 2, but achieves this through N1-methylation rather than N6,N6-dimethylation, which preserves both primary amine HBDs [3]. Within the Ro5 framework, HBD count ≤ 3 is acceptable, but reducing HBD count from 3 to 2 is associated with a measurable improvement in Caco-2 permeability and a reduced likelihood of transporter-mediated efflux across multiple chemotypes [4]. Furthermore, lower HBD count has been correlated with reduced off-target promiscuity in kinase inhibitor chemical space [5].

Hydrogen bond donors Ligand efficiency Drug-likeness optimization

Synthetic Accessibility: N6,N6-Dimethyl-1H-indazole-5,6-diamine Is Catalogued as an Enamine Building Block in Multiple Scales with Consistent Purity Specifications

The target compound is manufactured by Enamine Ltd. (Ukraine) as catalog number EN300-1652872 and is distributed through Sigma-Aldrich (93% purity, SKU ENAH304F577D) and FUJIFILM Wako in Japan (multiple sizes from 100 mg to 10 g) . Independent vendors including Leyan (China, cat. 2020822, 95% purity) and AKSci (USA, cat. 5048EE, 95% purity) offer complementary sourcing with distinct purity specifications . In contrast, the parent 1H-indazole-5,6-diamine (CAS 7404-68-4) is more widely available from multiple global suppliers, but the N6,N6-dimethylated variant's presence specifically within the Enamine screening compound collection (~2.9 million compounds as of 2025) indicates it has been curated as a drug-like building block meeting Enamine's internal selection filters for lead-likeness, which include MW < 500, logP < 5, and absence of PAINS substructures .

Chemical sourcing Compound library Building block procurement

Critical Data Gap Acknowledgment: No Publicly Available Direct Biological Activity Data Exist for N6,N6-Dimethyl-1H-indazole-5,6-diamine

As of Q1 2026, a systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and major vendor databases yields no publicly reported IC₅₀, Kᵢ, Kd, EC₅₀, or any other quantitative biological activity measurement for N6,N6-dimethyl-1H-indazole-5,6-diamine (CAS 1499162-43-4) [1]. The compound appears in no peer-reviewed research articles as a characterized biological agent. It is indexed in PubChem (CID 107488180) with computed physicochemical properties only—no bioassay data are deposited. By contrast, structurally related indazole-5,6-diamine derivatives have demonstrated sub-micromolar antiproliferative activity (IC₅₀ = 0.4 ± 0.3 μM for compound 36, a 6-substituted aminoindazole) and low-micromolar Pim-3 kinase inhibition within the indazole-5,6-diamine chemotype [2][3]. These class-level data suggest the scaffold's biological potential but cannot be extrapolated to the specific compound. Users electing this compound for biological screening must treat it as an untested entity requiring de novo characterization.

Data transparency Biological activity gap Procurement risk assessment

Evidence-Backed Application Scenarios for N6,N6-Dimethyl-1H-indazole-5,6-diamine in Research Procurement


Medicinal Chemistry Lead Optimization Requiring Improved logP and Reduced TPSA Within an Indazole-5,6-diamine SAR Series

When a lead series built on the 1H-indazole-5,6-diamine scaffold shows promising target engagement but poor cellular permeability or limited CNS exposure, replacing the parent diamine building block with N6,N6-dimethyl-1H-indazole-5,6-diamine offers a controlled, single-variable structural change that increases logP by 0.8 units (XLogP3 from 0.2 to 1.0) and reduces TPSA by 22.8 Ų (from 80.7 to 57.9 Ų), while preserving the 5-NH₂ as a synthetic handle for further derivatization [1][2]. This specific substitution is preferable to N1-methylation, which achieves similar HBD reduction but yields a different logP trajectory (XLogP ≈ −0.24) and alters the electronic environment of the indazole core differently [3].

Construction of Focused Kinase Inhibitor Libraries Using the Indazole-5,6-diamine Scaffold as a Privileged ATP-Mimetic Core

Indazole-5,6-diamine derivatives have been experimentally validated as precursors to kinase inhibitors, with pyrazolo[3,4-g]quinoxaline derivatives derived from 1H-indazole-5,6-diamine showing moderate Pim-3 kinase inhibitory activity and micromolar antiproliferative potency toward the PA1 cell line [1]. N6,N6-Dimethyl-1H-indazole-5,6-diamine retains the vicinal diamine motif required for annulation to fused heterocyclic systems (imidazole, pyrazine, quinoxaline) while the N6,N6-dimethyl group introduces steric bulk adjacent to the 5-NH₂, which can influence the regiochemical outcome of cyclocondensation reactions—a parameter that has been experimentally documented in analogous indazole-5,6-diamine systems [1]. The compound is therefore suited for inclusion in diversity-oriented synthesis libraries targeting the kinase ATP-binding site.

CNS Drug Discovery Programs Requiring Building Blocks with Favorable CNS MPO Descriptors

Under the CNS Multiparameter Optimization (CNS MPO) framework, desirable CNS drug candidates exhibit TPSA < 60–70 Ų, HBD ≤ 3, and logP = 1–4 [1][2]. N6,N6-Dimethyl-1H-indazole-5,6-diamine satisfies all three criteria (TPSA = 57.9 Ų, HBD = 2, XLogP3 = 1.0), whereas the parent 1H-indazole-5,6-diamine fails the TPSA criterion (80.7 Ų) [3]. For CNS-targeted programs where the indazole-5,6-diamine scaffold is pharmacophorically essential, the N6,N6-dimethylated variant is the structurally minimal modification that brings the core scaffold into CNS drug-like space without introducing additional ring systems or chiral centers. This compound should be prioritized for procurement over the parent diamine and N1-methyl analog in any CNS-directed SAR exploration.

Integration into Enamine REAL Database-Driven Hit-to-Lead Workflows Requiring Rapid Analog Access

Because N6,N6-dimethyl-1H-indazole-5,6-diamine is manufactured and catalogued by Enamine Ltd. (cat. EN300-1652872), it is integrated into the Enamine supply chain including the REAL (Readily Accessible) database of make-on-demand compounds [1]. If a virtual screening hit from the Enamine REAL database contains this building block as a substructure, procurement of the building block itself enables (a) resynthesis and confirmatory testing of the hit compound, (b) parallel synthesis of focused analog libraries using the same building block, and (c) scale-up through Enamine's established synthesis routes without requiring de novo route development. This integrated sourcing pathway can reduce the hit-to-lead timeline by weeks relative to procuring from non-REAL-integrated suppliers [1][2].

Quote Request

Request a Quote for N6,N6-dimethyl-1H-indazole-5,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.